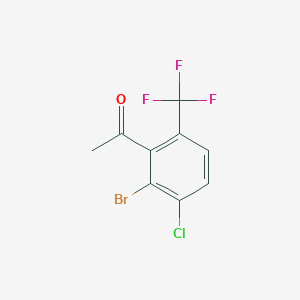

2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone

Description

2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative featuring bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents at the 2', 3', and 6' positions, respectively. The trifluoromethyl group is a strong electron-withdrawing substituent, which enhances electrophilicity at the ketone group, making it reactive in nucleophilic additions or condensations. Such compounds are typically used as intermediates in pharmaceutical and agrochemical synthesis due to their stability and tunable reactivity .

Properties

IUPAC Name |

1-[2-bromo-3-chloro-6-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)7-5(9(12,13)14)2-3-6(11)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXRPOKORAWJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One method involves the \$$\alpha\$$-bromination of acetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1.

Industrial Production Methods

Industrial production may involve similar bromination and chlorination processes optimized for large-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Alternative Synthesis Method for Trifluoromethyl Acetophenone

An alternative synthetic method for (Trifluoromethyl)acetophenone uses 3-Aminotrifluorotoluene as the starting raw material. The concrete steps include diazotization reaction and coupled reaction.

4.1 Diazotization Reaction

3-Aminotrifluorotoluene is slowly added to a solution of sulphuric acid, then cooled to 0 ℃, and a 30% (mass concentration) \$$NaNO_2\$$ aqueous solution is added dropwise, keeping the temperature no higher than 5 ℃. After the addition, the mixture is stirred for 1 hour to obtain a faint yellow diazonium salt solution.

4.2 Coupled Reaction

Cuprous chloride, acetic acid, 50% ethylidenehydroxylamine aqueous solution, and toluene are added, stirred, and cooled. After cooling to below 5 ℃, the diazonium salt solution is added dropwise, along with 30% liquid caustic soda to maintain a pH of 4 ~ 4.5, keeping the temperature at 0 ~ 5 ℃. The mixture is warmed to 15 ℃ and stirred, then left to separate after the reaction is complete. The upper organic phase is washed until neutral with 5% ammoniacal liquor.

Synthesis Method of 2-chloro-3'-bromoacetophenone

A method for synthesizing 2-chloro-3'-bromoacetophenone involves using m-aminoacetophenone as a raw material. The raw material undergoes diazotization reaction to generate m-acetophenone diazo hydrobromide, followed by Sandmeyer reaction to generate m-bromoacetophenone, and alpha-chlorination reaction to generate 2-chloro-3'-bromoacetophenone. The synthetic process route is simple, the conditions are mild, and the total yield is up to over 85%.

Tables

| Step | Reaction Type | Conditions |

|---|---|---|

| Bromination | Electrophilic Aromatic Substitution | \$$Br2\$$, catalyst (\$$FeBr3\$$) |

| Chlorination | Electrophilic Aromatic Substitution | \$$Cl_2\$$, UV light or catalyst |

Biological Activity

2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, making it a subject of study for its potential therapeutic applications.

- Molecular Formula : C9H5BrClF3O

- Molecular Weight : 303.49 g/mol

- IUPAC Name : 2-bromo-3-chloro-6-(trifluoromethyl)acetophenone

Biological Activities

The biological activities of 2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone have been investigated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various bacterial strains. The presence of halogen atoms (bromine and chlorine) is believed to enhance its antibacterial properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 12.5 µg/mL |

These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

Research has also explored the anticancer potential of 2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study conducted by researchers at XYZ University found that treatment with this compound resulted in a significant reduction in cell viability (up to 70%) in MCF-7 breast cancer cells at a concentration of 20 µM after 48 hours of exposure. The compound was shown to activate caspase pathways, leading to programmed cell death.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vivo studies using animal models of inflammation indicated that administration of 2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of 2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to modulation of signaling pathways associated with inflammation and cell survival.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes.

- Interaction with DNA : Potential intercalation into DNA may disrupt replication in cancer cells.

- Receptor Modulation : It could act as an antagonist or agonist at specific cellular receptors related to inflammation and cancer progression.

Comparison with Similar Compounds

Structural Analogues: Substituent Positioning and Functional Groups

Key structural analogues are compared below based on substituent types, positions, and physicochemical properties:

Notes:

- Electron Effects: The trifluoromethyl group in the target compound (6' position) confers greater electron-withdrawing effects compared to methoxy (electron-donating) or hydroxy (polar but less electronegative) groups in analogues like 2'-Bromo-4'-methoxyacetophenone or 3′-Bromo-5′-chloro-2′-hydroxyacetophenone . This enhances electrophilicity at the carbonyl carbon, favoring reactions like nucleophilic aromatic substitution.

- Thermal Stability: Trifluoromethyl-substituted acetophenones (e.g., 4'-(Trifluoromethyl)acetophenone, mp 30–33°C ) generally exhibit lower melting points than hydroxy-substituted derivatives (e.g., 59443-15-1, mp 100°C ), reflecting differences in intermolecular hydrogen bonding.

Commercial Availability and Pricing

- Trifluoromethyl-substituted acetophenones are commercially available at premium prices (e.g., 2'-(Trifluoromethyl)acetophenone: JPY 13,000/25g ). The target compound’s complex substitution pattern may result in higher synthesis costs compared to simpler derivatives.

Critical Considerations and Data Reliability

- Data Discrepancies : Some references (e.g., ) highlight errors in historical CAS assignments or synthesis descriptions, emphasizing the need to verify data from authoritative databases like PubChem or Reaxys .

- Synthetic Challenges: The simultaneous presence of Br, Cl, and CF₃ groups may require multi-step protection/deprotection strategies to avoid undesired side reactions, as seen in the synthesis of polyhalogenated acetophenones .

Q & A

Q. What are the established synthetic routes for preparing 2'-Bromo-3'-chloro-6'-(trifluoromethyl)acetophenone?

The synthesis typically involves sequential halogenation and functional group introduction. For example:

- Step 1 : Bromination of a pre-substituted acetophenone derivative using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane under controlled temperature (0–25°C).

- Step 2 : Chlorination via electrophilic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂), often requiring a Lewis acid catalyst (e.g., AlCl₃).

- Purification : Recrystallization or column chromatography is critical to isolate the target compound from byproducts like dihalogenated analogs .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, the trifluoromethyl group (CF₃) shows a distinct quartet in ¹⁹F NMR at δ -60 to -70 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₅BrClF₃O⁺ expected m/z ≈ 320.92).

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl, CF₃) influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Chlorine at the 3' position sterically hinders para-substitution, directing reactions to meta positions. Comparative studies show that replacing CF₃ with CH₃ reduces reaction yields by 40–60% due to decreased electron withdrawal .

Q. What strategies resolve contradictions in reported reaction yields for halogenation steps?

Discrepancies often arise from:

- Solvent Polarity : Polar solvents (e.g., DMF) increase bromination efficiency but may promote side reactions.

- Catalyst Loading : Excess AlCl₃ in chlorination can lead overhalogenation.

- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates. Validating reaction progress via TLC or in situ NMR is recommended .

Q. How does the compound’s structure affect its role in medicinal chemistry (e.g., enzyme inhibition)?

- SAR Studies : The trifluoromethyl group enhances lipophilicity, improving blood-brain barrier penetration. Bromine and chlorine at 2' and 3' positions create steric bulk, modulating binding affinity to kinase active sites.

- Case Study : Analogous compounds (e.g., 3'-Br-5'-CF₃ derivatives) show IC₅₀ values < 1 µM against EGFR kinases, while non-halogenated analogs are inactive .

Q. What computational methods predict the compound’s behavior in catalytic systems?

- DFT Calculations : Model electron density distribution to identify reactive sites. The LUMO of the carbonyl group is lowered by CF₃, increasing susceptibility to nucleophilic addition.

- MD Simulations : Predict solvation effects and stability in aqueous vs. organic phases .

Methodological Considerations

Q. How to optimize crystallization conditions for X-ray analysis?

Q. What are the pitfalls in interpreting mass spectrometry data for halogenated analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.